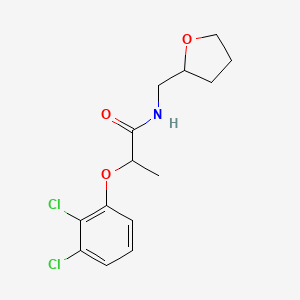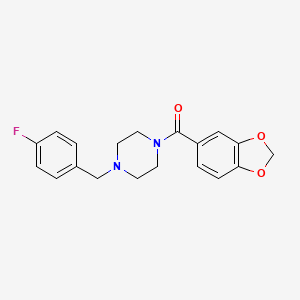
N-(3-chlorobenzyl)-2,5-dimethyl-3-furamide
Vue d'ensemble
Description
N-(3-chlorobenzyl)-2,5-dimethyl-3-furamide, commonly known as Furamidine or DB75, is a potent antiprotozoal agent that has been extensively studied for its potential application in the treatment of various parasitic diseases. It was first synthesized in the 1970s and has since been used in many scientific research studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of furamidine is not fully understood, but it is believed to act by binding to the DNA of the parasites, disrupting their replication and leading to their death. It has also been shown to inhibit the activity of enzymes involved in the metabolism of the parasites, further contributing to its antiparasitic activity.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and replication of various parasites, as well as to induce apoptosis (programmed cell death) in some cases. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of furamidine for lab experiments is its potent antiparasitic activity, which makes it a useful tool for studying the biology and pathogenesis of parasitic diseases. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which may limit its use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on furamidine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential use in combination with other antiparasitic agents to enhance its activity. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications in a variety of parasitic diseases.
Applications De Recherche Scientifique
Furamidine has been extensively studied for its potential application in the treatment of various parasitic diseases, including leishmaniasis, African sleeping sickness, and Chagas disease. In vitro and in vivo studies have shown that it has potent activity against the parasites that cause these diseases, making it a promising candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-6-13(10(2)18-9)14(17)16-8-11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOCFQUIYLWPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4750782.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4750825.png)
![ethyl 4,5-dimethyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4750826.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)

![3-allyl-8-sec-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4750867.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)